4-(dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide
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Overview
Description
4-(Dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with dipropylsulfamoyl and methoxy-nitrophenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multi-step organic reactions. One common approach is the sulfonation of a benzamide precursor followed by nitration and methoxylation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-(Dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(Dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dipropylsulfamoyl)-N-(2-methoxyphenyl)benzamide
- 4-(Dipropylsulfamoyl)-N-(2-nitrophenyl)benzamide
- 4-(Dipropylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide
Uniqueness
4-(Dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring, which influences its reactivity and interaction with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S/c1-4-12-22(13-5-2)30(27,28)17-9-6-15(7-10-17)20(24)21-18-14-16(23(25)26)8-11-19(18)29-3/h6-11,14H,4-5,12-13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLHZSBHEVZHOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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